3-Hydroxy-2-iodo-4-methoxybenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2-iodo-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO3/c1-12-6-3-2-5(4-10)7(9)8(6)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXKKFGRNPBWGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30460613 | |

| Record name | 3-Hydroxy-2-iodo-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138490-94-5 | |

| Record name | 3-Hydroxy-2-iodo-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-2-iodo-4-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Hydroxy-2-iodo-4-methoxybenzaldehyde chemical properties

An In-depth Technical Guide to 3-Hydroxy-2-iodo-4-methoxybenzaldehyde

Foreword

In the landscape of modern organic synthesis and medicinal chemistry, the utility of a chemical intermediate is defined by the versatility of its functional groups and its potential for strategic elaboration. This compound, also known as 2-Iodoisovanillin, is a quintessential example of such a scaffold. This trisubstituted benzaldehyde derivative offers three distinct and orthogonally reactive sites: a nucleophilic phenol, an electrophilic aldehyde, and an aryl iodide handle amenable to a host of cross-coupling reactions. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, consolidating its chemical properties, plausible synthetic routes, reactivity profile, and critical safety information to facilitate its effective application in the laboratory.

Molecular Identity and Structural Elucidation

This compound is a crystalline solid at room temperature. Its core identity is defined by a benzene ring substituted with hydroxyl, iodo, methoxy, and formyl (aldehyde) groups at positions 3, 2, 4, and 1, respectively.

Key Identifiers:

-

IUPAC Name: this compound[1]

-

Common Synonyms: 2-Iodoisovanillin, 4-Formyl-2-hydroxy-3-iodoanisole[2][3]

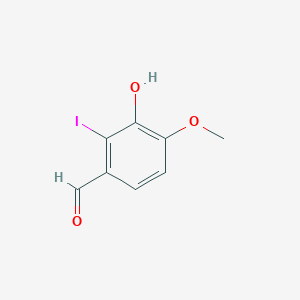

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of a compound are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| Physical Form | Solid | |

| Melting Point | 167-174 °C | [2] |

| Boiling Point | 304.8 °C at 760 mmHg | [2] |

| Density | 1.909 g/cm³ | [2] |

| Flash Point | 138.1 °C | [2] |

| Vapor Pressure | 0.000474 mmHg at 25°C | [2] |

Expected Spectral Characteristics

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals:

-

A sharp singlet for the aldehydic proton (-CHO) between δ 9.5-10.5 ppm.

-

Two doublets in the aromatic region (δ 6.5-8.0 ppm) corresponding to the two coupled protons on the benzene ring.

-

A sharp singlet for the methoxy (-OCH₃) protons around δ 3.8-4.0 ppm.

-

A broad singlet for the phenolic hydroxyl (-OH) proton, whose chemical shift is concentration and solvent-dependent.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display eight unique signals:

-

The aldehydic carbonyl carbon at a characteristic downfield shift of δ 190-200 ppm.

-

Six distinct signals in the aromatic region (δ 110-165 ppm), including the iodine-bearing carbon which would appear at a relatively upfield position for a substituted aromatic carbon.

-

The methoxy carbon signal around δ 55-60 ppm.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by key absorption bands:

-

A broad O-H stretching band for the phenolic hydroxyl group around 3200-3500 cm⁻¹.

-

A strong, sharp C=O stretching band for the aldehyde carbonyl group around 1670-1700 cm⁻¹.

-

C-H stretching bands for the aromatic ring and methoxy group just above 3000 cm⁻¹ and below 3000 cm⁻¹, respectively.

-

C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.

-

A strong C-O stretching band for the methoxy ether around 1200-1250 cm⁻¹.

-

Synthesis and Purification

A logical and common approach to synthesizing this compound is through the direct electrophilic iodination of its readily available precursor, 3-hydroxy-4-methoxybenzaldehyde (isovanillin).

Caption: Proposed workflow for the synthesis of 2-Iodoisovanillin.

Representative Experimental Protocol (Electrophilic Iodination)

This protocol is a representative example based on standard chemical literature for aromatic iodination and should be adapted and optimized.

-

Dissolution: Dissolve 1.0 equivalent of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) in an appropriate solvent such as aqueous ammonium hydroxide at room temperature with stirring.

-

Iodination: To the stirred solution, add a solution of 1.0-1.2 equivalents of the iodinating agent (e.g., iodine, I₂) portion-wise over 30-60 minutes. The reaction is typically conducted at or slightly above room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture in an ice bath. Carefully acidify the mixture with a mineral acid (e.g., 2M HCl) to a pH of ~2-3. This will neutralize the base and precipitate the product.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts, followed by a cold non-polar solvent (e.g., hexane) to remove non-polar impurities.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid. Dry the purified product under vacuum.

Chemical Reactivity and Synthetic Potential

The synthetic value of this compound lies in the distinct reactivity of its three functional groups, which can often be addressed selectively.

Caption: Reactivity map showing the synthetic utility of the core functional groups.

-

Aldehyde Group: This group is a classic electrophilic handle. It readily undergoes nucleophilic addition and condensation reactions, such as reductive amination, Wittig olefination, and the formation of Schiff bases and oximes. It can also be selectively reduced to a primary alcohol or oxidized to a carboxylic acid.

-

Phenolic Hydroxyl Group: The acidic proton of the phenol can be easily removed by a base, forming a potent phenoxide nucleophile. This enables O-alkylation and O-acylation reactions to form ethers and esters, respectively. This functionality also directs electrophilic aromatic substitution.

-

Aryl Iodide Group: The carbon-iodine bond is the most valuable site for carbon-carbon and carbon-heteroatom bond formation. As an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, it is a prime substrate for Suzuki, Sonogashira, Heck, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a vast array of aryl, alkyl, alkynyl, and amino substituents.

Applications in Research and Drug Development

The trifunctional nature of this compound makes it a valuable building block for constructing complex molecular architectures. Its utility is particularly noted in medicinal chemistry. For instance, related 2,3-dihydroxy-4-methoxybenzaldehyde scaffolds serve as key intermediates in the synthesis of biologically active molecules, including vascular disrupting agents for cancer therapy.[5] The substitution pattern is present in various natural products and designed bioactive compounds, making this intermediate a strategic starting point for generating libraries of potential drug candidates.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and safety precautions are paramount. This compound is classified as an irritant.

GHS Hazard Information:

| Hazard Class | GHS Code | Description | Source(s) |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][6] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][6] |

| STOT - Single Exposure | H335 | May cause respiratory irritation | [1][6] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[7]

-

Respiratory Protection: For operations that may generate dust, use an N95-type dust mask or a respirator approved by NIOSH/MSHA.

-

General Hygiene: Avoid breathing dust. Wash hands thoroughly after handling.[6][7]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from strong oxidizing agents. Store locked up.[6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][7]

Conclusion

This compound is a highly functionalized and synthetically versatile building block. Its value is derived from the presence of three distinct reactive centers that can be manipulated with a high degree of selectivity. This allows for the efficient and strategic construction of complex molecules, making it a compound of significant interest for synthetic chemists in academia and industry, particularly in the fields of materials science and drug discovery. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for unlocking its full synthetic potential.

References

-

This compound - Stenutz. (n.d.). Retrieved from [Link]

-

This compound | C8H7IO3 | CID 11265892 - PubChem. (n.d.). Retrieved from [Link]

-

Safety Data Sheet - Bio-Active Co. (n.d.). Retrieved from [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

3-hydroxy-5-iodo-4-methoxybenzaldehyde - ChemSynthesis. (2025, May 20). Retrieved from [Link]

-

This compound (97%) - Amerigo Scientific. (n.d.). Retrieved from [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). (n.d.). Retrieved from [Link]

-

Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. (2025, August 6). Retrieved from [Link]

-

Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde. (n.d.). Retrieved from [Link]

-

3-Hydroxy-4-methoxy-2-nitrobenzaldehyde - MySkinRecipes. (n.d.). Retrieved from [Link]

-

13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). (n.d.). Retrieved from [Link]

-

Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. This compound | C8H7IO3 | CID 11265892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 4. This compound [stenutz.eu]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. bio.vu.nl [bio.vu.nl]

An In-depth Technical Guide to 3-Hydroxy-2-iodo-4-methoxybenzaldehyde

CAS Number: 138490-94-5

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde, a key aromatic aldehyde intermediate. Also known by its synonym, 2-iodoisovanillin, this compound holds significant potential in the fields of organic synthesis and medicinal chemistry. This document details its physicochemical properties, outlines a logical synthetic pathway, explores its potential applications in drug development based on the bioactivity of related compounds, and provides guidance on its spectral characterization. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who are interested in the synthesis and application of functionalized aromatic compounds.

Introduction and Chemical Identity

This compound is a substituted benzaldehyde with the chemical formula C₈H₇IO₃[1]. It is a solid at room temperature with a melting point in the range of 167-174 °C[2]. The strategic placement of the hydroxyl, iodo, and methoxy groups on the benzene ring makes it a versatile precursor for the synthesis of more complex molecules. The presence of the iodine atom, in particular, opens up possibilities for a variety of coupling reactions, which are fundamental in modern organic synthesis and drug discovery.

Synonyms:

The structural isomer, 5-iodoisovanillin, is a more commonly referenced compound in the literature. However, the unique substitution pattern of 2-iodoisovanillin offers different steric and electronic properties that can be exploited in the design of novel bioactive compounds.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its identification, purification, and use in subsequent reactions.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 138490-94-5 | [2][3] |

| Molecular Formula | C₈H₇IO₃ | [1] |

| Molecular Weight | 278.04 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 167-174 °C | [2] |

| SMILES | COc1ccc(C=O)c(I)c1O | [2] |

| InChI | 1S/C8H7IO3/c1-12-6-3-2-5(4-10)7(9)8(6)11/h2-4,11H,1H3 | [3] |

Spectroscopic Characterization

1H NMR (Proton Nuclear Magnetic Resonance): The 1H NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, the methoxy group protons, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.

13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 13C NMR spectrum will provide information on the number and types of carbon atoms in the molecule. Key signals will correspond to the carbonyl carbon of the aldehyde, the aromatic carbons (with those attached to iodine, oxygen, and the aldehyde group showing characteristic shifts), and the methoxy carbon.

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key peaks would be expected for the O-H stretch of the hydroxyl group, the C-H stretch of the aldehyde, the C=O stretch of the aldehyde, and C-O stretches of the ether and phenol.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Synthesis of this compound

The synthesis of this compound can be approached through the regioselective iodination of isovanillin (3-hydroxy-4-methoxybenzaldehyde). The directing effects of the hydroxyl and methoxy groups on the aromatic ring are crucial for achieving the desired substitution at the C2 position.

Proposed Synthetic Pathway

The synthesis involves a direct electrophilic iodination of isovanillin. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methoxy group is also activating and ortho-, para-directing. The position ortho to the hydroxyl group (C2) is sterically accessible and electronically activated, making it a likely site for iodination.

Caption: Proposed synthetic route to this compound.

Experimental Protocol (Proposed)

This protocol is based on established methods for the iodination of phenolic compounds and related vanillin derivatives[4][5][6]. Optimization of reaction conditions may be necessary to maximize the yield of the desired 2-iodo isomer.

Materials:

-

Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

-

Iodine (I₂) or N-Iodosuccinimide (NIS)

-

Suitable solvent (e.g., ethanol, acetic acid, or a biphasic system)

-

Base (optional, e.g., sodium bicarbonate)

-

Sodium thiosulfate (for quenching)

-

Standard laboratory glassware and purification equipment (e.g., for recrystallization or column chromatography)

Procedure:

-

Dissolution: Dissolve isovanillin in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Iodinating Agent: Add the iodinating agent (e.g., iodine or N-iodosuccinimide) portion-wise to the stirred solution at room temperature or a slightly elevated temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Reaction: Stir the reaction mixture until the starting material is consumed. The reaction time will vary depending on the specific reagents and conditions used.

-

Work-up: Upon completion, cool the reaction mixture and quench any unreacted iodine with an aqueous solution of sodium thiosulfate.

-

Isolation: The product may precipitate from the solution upon the addition of water. If so, it can be collected by filtration. Alternatively, the product can be extracted into an organic solvent, washed, dried, and the solvent evaporated.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality of Experimental Choices:

-

Choice of Iodinating Agent: N-Iodosuccinimide is often a milder and more selective iodinating agent compared to molecular iodine, which can help in controlling the regioselectivity.

-

Solvent System: The choice of solvent can influence the reactivity and selectivity of the iodination reaction. Protic solvents like ethanol or acetic acid can facilitate the reaction.

-

Temperature Control: Maintaining a controlled temperature is crucial to prevent side reactions and the formation of di-iodinated products.

Applications in Drug Development and Medicinal Chemistry

While specific drug development programs centered on this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Vanillin and its derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties[7].

Potential as a Scaffold in Medicinal Chemistry

The functional groups of 2-iodoisovanillin provide multiple points for diversification, making it an attractive scaffold for the synthesis of compound libraries for drug screening.

Caption: Derivatization points on the 2-iodoisovanillin scaffold for medicinal chemistry.

-

The Aldehyde Group: Can be readily converted into other functional groups such as alcohols, carboxylic acids, or imines, allowing for the introduction of diverse substituents.

-

The Hydroxyl Group: Can be alkylated or acylated to modify the lipophilicity and pharmacokinetic properties of the molecule.

-

The Iodine Atom: Is a key feature for synthetic utility. It can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the construction of complex molecular architectures.

Anticipated Biological Activities

Based on the known activities of related iodinated phenolic compounds and vanillin derivatives, this compound and its derivatives could be investigated for the following biological activities:

-

Antimicrobial Activity: Vanillin and its derivatives have demonstrated activity against a range of bacteria and fungi[7]. The introduction of a halogen atom like iodine can sometimes enhance the antimicrobial potency of a compound.

-

Anticancer Activity: Many phenolic compounds exhibit anticancer properties. Vanillin derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines[8]. The unique electronic and steric properties of 2-iodoisovanillin could lead to novel anticancer agents.

-

Enzyme Inhibition: Isovanillin is a known inhibitor of aldehyde oxidase, an enzyme involved in the metabolism of various drugs and xenobiotics[9]. It is plausible that 2-iodoisovanillin could also exhibit inhibitory activity against this or other enzymes.

Safety and Handling

This compound is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area or a fume hood.

Hazard Classifications:

Safety Precautions:

-

Wear protective gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.

-

Store in a cool, dry, and well-ventilated place.

Conclusion

This compound is a valuable synthetic intermediate with significant potential for applications in medicinal chemistry and drug discovery. Its synthesis via the regioselective iodination of isovanillin is a feasible approach, and its versatile functional groups allow for the creation of a diverse range of derivatives. Further research into the biological activities of this compound and its analogs is warranted to fully explore its therapeutic potential. This guide provides a solid foundation for researchers and scientists to understand and utilize this promising chemical building block.

References

-

Approaches to Iodinated Derivatives of Vanillin and Isovanillin. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

(PDF) ChemInform Abstract: Approaches to Iodinated Derivatives of Vanillin and Isovanillin. (2012, March 30). ResearchGate. Retrieved from [Link]

-

2-Iodoisovanillin. (2025, May 20). ChemSynthesis. Retrieved from [Link]

-

Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. (2024, October 21). Green Chemistry Teaching and Learning Community (GCTLC). Retrieved from [Link]

-

This compound. (n.d.). Stenutz. Retrieved from [Link]

-

(PDF) Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. (2025, October 9). ResearchGate. Retrieved from [Link]

-

This compound | C8H7IO3. (n.d.). PubChem. Retrieved from [Link]

-

3-Hydroxy-4-methoxy-2-nitrobenzaldehyde. (n.d.). MySkinRecipes. Retrieved from [Link]

-

3-Hydroxy-4-methoxybenzaldehyde, 98% 5 g. (n.d.). Thermo Scientific Alfa Aesar. Retrieved from [Link]

-

Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. (n.d.). White Rose Research Online. Retrieved from [Link]

-

Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2025, August 6). ResearchGate. Retrieved from [Link]

-

View of Therapeutic aspects of biologically potent vanillin derivatives: A critical review. (2023, July 15). Journal of Pharmaceutical Negative Results. Retrieved from [Link]

-

Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde. (n.d.). ResearchGate. Retrieved from [Link]

-

Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin. (n.d.). University of Utah. Retrieved from [Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

This compound (97%). (n.d.). Amerigo Scientific. Retrieved from [Link]

-

1 H NMR spectrum of 2 mM vanillin in D 2 O. (n.d.). ResearchGate. Retrieved from [Link]

-

Antidiarrheal activities of isovanillin, iso-acetovanillon and Pycnocycla spinosa Decne ex.Boiss extract in mice. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Vanillin-Based Indolin-2-one Derivative Bearing a Pyridyl Moiety as a Promising Anti-Breast Cancer Agent via Anti-Estrogenic Activity. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Concurrent synthesis of vanillin and isovanillin. (2025, August 9). ResearchGate. Retrieved from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 3-羟基-2-碘-4-甲氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C8H7IO3 | CID 11265892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. gctlc.org [gctlc.org]

- 5. experts.umn.edu [experts.umn.edu]

- 6. researchgate.net [researchgate.net]

- 7. jddtonline.info [jddtonline.info]

- 8. Vanillin-Based Indolin-2-one Derivative Bearing a Pyridyl Moiety as a Promising Anti-Breast Cancer Agent via Anti-Estrogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antidiarrheal activities of isovanillin, iso-acetovanillon and Pycnocycla spinosa Decne ex.Boiss extract in mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Hydroxy-2-iodo-4-methoxybenzaldehyde (2-Iodoisovanillin)

Introduction

3-Hydroxy-2-iodo-4-methoxybenzaldehyde, also known as 2-iodoisovanillin, is a halogenated aromatic aldehyde. It is a derivative of isovanillin (3-hydroxy-4-methoxybenzaldehyde), a structural isomer of the well-known flavoring agent vanillin.[1] The introduction of an iodine atom onto the aromatic ring significantly enhances the compound's utility as a synthetic intermediate, particularly in the field of medicinal chemistry and drug development.

The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it highly susceptible to oxidative addition in transition metal-catalyzed reactions. This reactivity makes 2-iodoisovanillin a valuable building block for constructing complex molecular architectures through cross-coupling reactions, enabling the synthesis of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in modern organic synthesis.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational for its use in research and development. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Iodoisovanillin, 4-Formyl-2-hydroxy-3-iodoanisole | [2] |

| CAS Number | 138490-94-5 | [2][3] |

| Molecular Formula | C₈H₇IO₃ | [2][3] |

| Molecular Weight | 278.04 g/mol | [2][3][4] |

| Appearance | Solid | |

| Melting Point | 167-174 °C | [3] |

| Boiling Point | 304.8 °C at 760 mmHg | [3] |

| Density | 1.909 g/cm³ | [3] |

Synthesis and Mechanism

Rationale for Synthetic Route

The most efficient and direct synthesis of this compound is achieved through the electrophilic aromatic substitution of its precursor, isovanillin (3-hydroxy-4-methoxybenzaldehyde). The regioselectivity of the iodination is dictated by the directing effects of the substituents on the benzene ring.

-

Hydroxyl (-OH) group: A powerful activating, ortho-, para- directing group.

-

Methoxy (-OCH₃) group: An activating, ortho-, para- directing group.

-

Aldehyde (-CHO) group: A deactivating, meta- directing group.

The hydroxyl group is a stronger activator than the methoxy group. Therefore, it will primarily direct the incoming electrophile (the iodine) to its ortho positions (C2 and C6). The C2 position is sterically less hindered than the C6 position (which is between the hydroxyl and aldehyde groups) and is activated by both the hydroxyl and methoxy groups, making it the most nucleophilic and favored site for iodination. This leads to the selective formation of the desired 2-iodo product.

Detailed Experimental Protocol: Iodination of Isovanillin

This protocol is adapted from established methods for the iodination of phenolic compounds using sodium iodide and sodium hypochlorite (household bleach) as a green and accessible oxidizing agent.[5]

Materials:

-

Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

-

Ethanol

-

Sodium Iodide (NaI)

-

Sodium Hypochlorite solution (~5-6% household bleach)

-

Hydrochloric Acid (1 M HCl)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Deionized Water

-

Magnetic Stirrer and Stir Bar

-

Ice Bath

-

Erlenmeyer Flask

-

Buchner Funnel and Filter Paper

Procedure:

-

Dissolution: In an Erlenmeyer flask, dissolve 1.0 g of isovanillin in 15 mL of ethanol with magnetic stirring.

-

Addition of Iodide: Add 1.1 g of sodium iodide to the solution and stir until it is fully dissolved.

-

Cooling: Place the flask in an ice bath and allow the solution to cool to approximately 0-5 °C.

-

Iodination: While stirring vigorously in the ice bath, add 15 mL of sodium hypochlorite solution (bleach) dropwise over a period of 15-20 minutes. The solution will turn dark brown as iodine is formed and then consumed.

-

Reaction: After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 30 minutes.

-

Quenching: Add a small amount of sodium thiosulfate solution (10% w/v) dropwise until the dark color of excess iodine disappears, and the solution becomes pale yellow.

-

Precipitation: Acidify the reaction mixture by slowly adding 1 M HCl while stirring. The product will precipitate out of the solution as a solid. Check the pH with litmus paper to ensure it is acidic (pH ~2).

-

Isolation: Cool the mixture in an ice bath for 15 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the collected solid with two portions of cold deionized water (10 mL each). Allow the product to air dry on the filter paper, then transfer to a watch glass to dry completely. The purity can be assessed by melting point determination.

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of 2-Iodoisovanillin.

Spectroscopic Characterization

To confirm the identity and purity of the synthesized product, several spectroscopic techniques are employed. Based on the structure, the following spectral data are expected:

-

¹H NMR (Nuclear Magnetic Resonance):

-

A singlet for the aldehyde proton (~9.8 ppm).

-

Two doublets in the aromatic region for the two coupled aromatic protons (~6.5-7.5 ppm).

-

A singlet for the methoxy group protons (~3.9 ppm).

-

A broad singlet for the hydroxyl proton, which may be exchangeable with D₂O.

-

-

IR (Infrared) Spectroscopy:

-

A broad absorption band for the O-H stretch (~3200-3500 cm⁻¹).

-

A strong, sharp absorption for the C=O stretch of the aldehyde (~1670 cm⁻¹).

-

Absorptions for aromatic C=C stretching (~1500-1600 cm⁻¹).

-

An absorption for the C-O stretch of the ether (~1250 cm⁻¹).

-

-

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum should show a prominent molecular ion (M⁺) peak at m/z = 278, corresponding to the molecular weight of the compound.

-

Applications in Synthetic Chemistry

The primary utility of this compound in drug development and organic synthesis is its function as a versatile substrate in palladium-catalyzed cross-coupling reactions. The aryl iodide bond is highly reactive towards the palladium(0) catalysts used in reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.

This allows for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds at the C2 position, providing a powerful tool for molecular diversification. For example, a Suzuki-Miyaura coupling reaction with a boronic acid can be used to synthesize complex biaryl structures, which are common motifs in pharmacologically active molecules.

Application Diagram: Suzuki-Miyaura Coupling

Caption: General scheme for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

This compound is classified as an irritant.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling the compound.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis from isovanillin and the unique reactivity of its carbon-iodine bond make it an important building block for researchers and scientists. Its utility in palladium-catalyzed cross-coupling reactions provides a reliable pathway for the synthesis of complex organic molecules, making it a key compound for professionals in drug discovery and materials science.

References

-

PubChem. This compound | C8H7IO3. [Link]

-

PubChem. 4-Hydroxy-2-iodo-3-methoxybenzaldehyde | C8H7IO3. [Link]

-

YouTube. Iodination of Vanillin [ORGANIC CHEMISTRY]. [Link]

Sources

- 1. 3-ヒドロキシ-4-メトキシベンズアルデヒド 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C8H7IO3 | CID 11265892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 4-Hydroxy-2-iodo-3-methoxybenzaldehyde | C8H7IO3 | CID 87766807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

3-Hydroxy-2-iodo-4-methoxybenzaldehyde IUPAC name

An In-depth Technical Guide to 3-Hydroxy-2-iodo-4-methoxybenzaldehyde

Abstract: This technical guide provides a comprehensive overview of this compound, a halogenated aromatic aldehyde of significant interest to the scientific community. The document elucidates its formal nomenclature, physicochemical properties, and detailed synthetic protocols, with an emphasis on the mechanistic principles guiding the reaction. Furthermore, it explores the compound's applications as a versatile intermediate in medicinal chemistry and drug development, supported by authoritative references. Safety protocols and handling guidelines are also detailed to ensure its proper use in a research environment. This guide is intended for researchers, chemists, and professionals in drug discovery seeking a thorough understanding of this valuable chemical entity.

Introduction and Strategic Importance

This compound is a polysubstituted aromatic compound derived from isovanillin. Its strategic importance lies in the unique arrangement of its functional groups: a reactive aldehyde, a nucleophilic hydroxyl group, an electron-donating methoxy group, and a synthetically versatile iodine atom. This combination makes it a highly valuable building block, or intermediate, for the synthesis of more complex molecular architectures. In particular, the presence of iodine allows for a wide range of subsequent carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Heck, and Sonogashira couplings. These reactions are foundational in modern drug discovery, enabling the construction of novel scaffolds for biologically active molecules. This guide will provide the foundational knowledge required to synthesize, handle, and strategically employ this compound in advanced research applications.

Nomenclature and Structural Elucidation

The systematic naming and structural properties are fundamental to understanding the reactivity and application of this compound.

IUPAC Nomenclature and Synonyms

The formal name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1] It is also commonly known by several synonyms, which often provide insight into its structural precursors. These include:

The synonym "2-Iodoisovanillin" is particularly descriptive, as it correctly identifies the parent molecule as isovanillin (3-hydroxy-4-methoxybenzaldehyde)[3][4], which has been substituted with an iodine atom at the C-2 position of the benzene ring.

Structural Confirmation

The structure of this compound is confirmed through standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. In a typical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the aldehyde proton (highly deshielded, ~9.8 ppm), two aromatic protons, the methoxy group protons (~3.9 ppm), and the hydroxyl proton. The coupling patterns and chemical shifts of the aromatic protons are critical for confirming the 2,3,4-substitution pattern on the benzene ring.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 138490-94-5 | [1][5] |

| Molecular Formula | C₈H₇IO₃ | [1][5] |

| Molecular Weight | 278.04 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 167-174 °C | [5] |

| Boiling Point | 304.8 °C at 760 mmHg | [5] |

| Density | 1.909 g/cm³ | [5] |

| SMILES | COC1=C(C(=C(C=C1)C=O)I)O | [1] |

| InChIKey | KLXKKFGRNPBWGM-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Insights

The primary route for synthesizing this compound is through the direct electrophilic iodination of its precursor, isovanillin.

Principle: Electrophilic Aromatic Substitution

The reaction proceeds via an electrophilic aromatic substitution mechanism. The benzene ring of isovanillin is "activated" by the strongly electron-donating hydroxyl (-OH) and methoxy (-OCH₃) groups. These groups increase the electron density of the ring, making it more susceptible to attack by an electrophile (in this case, an iodonium species, I⁺). Both the -OH and -OCH₃ groups are ortho, para-directors. The position ortho to the powerful hydroxyl group (C-2) is highly activated and sterically accessible, making it the primary site for substitution.

Experimental Protocol: Iodination of Isovanillin

This protocol is adapted from established methods for the iodination of activated phenolic compounds.[6][7][8]

Materials:

-

Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

-

Sodium Iodide (NaI)

-

Sodium Hypochlorite (NaOCl, commercial bleach solution, ~8.25%)

-

Ethanol

-

Hydrochloric Acid (HCl), 3 M

-

Sodium Thiosulfate (Na₂S₂O₃), 10% aqueous solution

-

Deionized Water

-

Ice

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve isovanillin (1.0 eq) and sodium iodide (1.1 eq) in ethanol.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

-

Addition of Oxidant: While maintaining the temperature, add aqueous sodium hypochlorite solution (1.2 eq) dropwise over 15-20 minutes. The NaOCl oxidizes the iodide ion (I⁻) to generate the electrophilic iodine species in situ. A color change is typically observed.

-

Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes, followed by stirring at room temperature for 1 hour to ensure the reaction goes to completion.

-

Quenching: Add 10% sodium thiosulfate solution to quench any unreacted iodine, stirring until the characteristic iodine color disappears.

-

Acidification: Acidify the reaction mixture to a pH of ~2 using 3 M HCl. This step is crucial for protonating the phenoxide and precipitating the product.

-

Isolation: Cool the flask in an ice bath for 15 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the collected solid with small portions of ice-cold deionized water to remove residual salts. Allow the product to dry on the filter under vacuum, and then dry further in a desiccator. The product can be recrystallized from an ethanol/water mixture for higher purity.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The primary utility of this compound is as a versatile chemical intermediate.

Precursor for Bioactive Molecules

Halogenated compounds are crucial in medicinal chemistry. This particular molecule serves as a key starting material for synthesizing potential therapeutic agents. For instance, related iodinated isovanillin ethers have been utilized in the development of compounds with inhibitory activity against Bacillus anthracis, the bacterium that causes anthrax.[9] The core structure is also found in intermediates used to produce antimicrobial and anti-inflammatory agents.

Platform for Cross-Coupling Reactions

The true synthetic power of this molecule is unlocked through the iodine substituent. The carbon-iodine bond is relatively weak, making it an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. This allows for the straightforward introduction of new carbon-based functional groups.

-

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester can introduce a new aryl or alkyl group, a cornerstone technique for building the complex bi-aryl structures often found in pharmaceuticals.[7][8]

-

Heck Coupling: Reaction with an alkene can be used to form a new, substituted alkene, adding valuable structural complexity.

-

Sonogashira Coupling: Reaction with a terminal alkyne introduces a C-C triple bond, a rigid linker often used in drug design to orient different parts of a molecule.

Potential Synthetic Pathways

Sources

- 1. This compound | C8H7IO3 | CID 11265892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 3. Benzaldehyde, 3-hydroxy-4-methoxy- (CAS 621-59-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Benzaldehyde, 3-hydroxy-4-methoxy- [webbook.nist.gov]

- 5. echemi.com [echemi.com]

- 6. organicers.org [organicers.org]

- 7. experts.umn.edu [experts.umn.edu]

- 8. gctlc.org [gctlc.org]

- 9. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Iodoisovanillin

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and characterization of 2-Iodoisovanillin, a key intermediate in the development of various pharmaceutical compounds. The narrative is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a deep understanding of the entire process.

Introduction: The Significance of 2-Iodoisovanillin

Isovanillin (3-hydroxy-4-methoxybenzaldehyde) and its derivatives are fundamental building blocks in organic synthesis, particularly in the pharmaceutical industry.[1] The introduction of an iodine atom onto the isovanillin scaffold, specifically at the 2-position, creates a versatile intermediate, 2-Iodoisovanillin (C₈H₇IO₃, CAS No. 138490-94-5).[2] This functionalization opens up a plethora of synthetic possibilities, most notably for carbon-carbon bond formation through cross-coupling reactions like the Suzuki-Miyaura coupling.[3][4][5] The resulting biaryl structures are prevalent in many biologically active molecules. Furthermore, the presence of the iodine atom can modulate the electronic and steric properties of the molecule, potentially influencing its pharmacological activity.

The Synthetic Pathway: An Electrophilic Aromatic Substitution Approach

The synthesis of 2-Iodoisovanillin from isovanillin is achieved through an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is dictated by the directing effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups on the aromatic ring.

Mechanistic Rationale: Directing Effects in Action

Both the hydroxyl and methoxy groups are activating, ortho-, para-directing groups due to their ability to donate electron density to the aromatic ring through resonance. In isovanillin, the para position to the powerful hydroxyl group is occupied by the aldehyde. The two ortho positions relative to the hydroxyl group are C2 and C4. The C4 position is also para to the methoxy group. However, the C2 position is ortho to both the hydroxyl and the aldehyde group. The steric hindrance from the adjacent aldehyde group might be perceived as a deterrent to substitution at the C2 position. Conversely, the combined activating effect of the hydroxyl and methoxy groups strongly directs incoming electrophiles to the positions ortho and para to them. In the case of isovanillin, the C5 position is ortho to the methoxy and meta to the hydroxyl, while the C2 position is ortho to the hydroxyl and meta to the methoxy. The hydroxyl group is a more powerful activating group than the methoxy group. Therefore, the position ortho to the hydroxyl group (C2) is highly activated, making it a prime target for electrophilic attack.

The iodination of isovanillin is therefore predicted to favor substitution at the 2-position, yielding 2-Iodoisovanillin as the major product.

Diagram 1: Synthesis of 2-Iodoisovanillin

Caption: Reaction scheme for the synthesis of 2-Iodoisovanillin.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established methods for the iodination of phenolic compounds.[3][4][6][7]

Materials:

-

Isovanillin

-

Potassium Iodide (KI)

-

Iodine (I₂)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Ethanol

-

Deionized Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Buchner funnel and filter paper

-

Beakers and graduated cylinders

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask, dissolve isovanillin (1 equivalent) in a solution of sodium hydroxide (1.1 equivalents) in deionized water. Stir until all the solid has dissolved.

-

Preparation of the Iodinating Agent: In a separate beaker, prepare a solution of potassium iodide (2 equivalents) and iodine (1.1 equivalents) in a minimal amount of deionized water. This forms the potassium triiodide (KI₃) complex, which is a milder and more effective iodinating agent than iodine alone.

-

Reaction: Slowly add the potassium triiodide solution to the isovanillin solution with vigorous stirring. The reaction mixture will likely change color.

-

Heating: Attach a reflux condenser and heat the reaction mixture to 60-70 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with dilute hydrochloric acid until it reaches a pH of approximately 2-3. A precipitate of the crude product should form.

-

Quenching: To remove any unreacted iodine, add a saturated solution of sodium thiosulfate dropwise until the characteristic iodine color disappears.

-

Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-Iodoisovanillin. Dry the purified crystals under vacuum.

Characterization: Confirming the Structure and Purity

A battery of analytical techniques is employed to confirm the identity and purity of the synthesized 2-Iodoisovanillin.

Diagram 2: Characterization Workflow

Caption: A typical workflow for the characterization of 2-Iodoisovanillin.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₇IO₃ | [2] |

| Molecular Weight | 278.04 g/mol | [2] |

| Appearance | Off-white to pale yellow solid | Inferred |

| Melting Point | 167-174 °C | [2] |

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is a powerful tool for confirming the regiochemistry of the iodination. The expected chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ or DMSO-d₆ are as follows:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~9.8 | Singlet | Aldehyde proton (-CHO) |

| ~7.5 | Singlet | Aromatic proton (H-6) |

| ~7.0 | Singlet | Aromatic proton (H-5) |

| ~5.5-6.5 | Broad Singlet | Hydroxyl proton (-OH) |

| ~3.9 | Singlet | Methoxy protons (-OCH₃) |

The key diagnostic feature will be the presence of two singlets in the aromatic region, confirming the 1,2,3,4-tetrasubstituted pattern of the benzene ring.

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide further confirmation of the carbon skeleton.

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehyde Carbonyl (C=O) |

| ~150-155 | Aromatic C-O (C-3, C-4) |

| ~130-135 | Aromatic C-H (C-5, C-6) |

| ~110-115 | Aromatic C (C-1) |

| ~90 | Aromatic C-I (C-2) |

| ~56 | Methoxy Carbon (-OCH₃) |

The signal at approximately 90 ppm is characteristic of an aromatic carbon atom bonded to iodine.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in 2-Iodoisovanillin.

| Wavenumber (cm⁻¹) | Assignment |

| 3200-3400 (broad) | O-H stretch (phenolic) |

| 2850-2950 | C-H stretch (alkane) |

| ~2750, ~2850 | C-H stretch (aldehyde) |

| 1670-1690 | C=O stretch (aldehyde) |

| 1580-1600, 1450-1500 | C=C stretch (aromatic) |

| 1200-1300 | C-O stretch (aryl ether) |

| ~1150 | C-O stretch (phenol) |

3.2.4. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

| m/z | Assignment |

| 278 | [M]⁺ (Molecular ion) |

| 277 | [M-H]⁺ |

| 151 | [M-I]⁺ |

| 123 | [M-I-CO]⁺ |

The presence of the molecular ion peak at m/z 278 and the characteristic isotopic pattern of iodine will be definitive.

Conclusion

This guide has provided a detailed protocol for the synthesis of 2-Iodoisovanillin via electrophilic aromatic substitution of isovanillin. The rationale behind the regioselectivity of the iodination has been explained based on the electronic effects of the substituents. Furthermore, a comprehensive characterization workflow has been outlined, with expected data from various analytical techniques to confirm the structure and purity of the final product. This information will be invaluable to researchers and scientists working on the synthesis of novel pharmaceutical agents and other fine chemicals where 2-Iodoisovanillin serves as a critical building block.

References

-

Nammalwar, B., Bunce, R. A., Berlin, K. D., Bourne, C. R., Bourne, P. C., Barrow, E. W., & Barrow, W. W. (2012). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. Organic Preparations and Procedures International, 44(2), 146-152. [Link]

- A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids. (n.d.). Source not found.

-

2-Iodoisovanillin. (n.d.). ChemSynthesis. Retrieved from [Link]

- ChemInform Abstract: Approaches to Iodinated Derivatives of Vanillin and Isovanillin. (2012). ChemInform, 43(13).

-

Palesch, E. A., & Wissinger, J. E. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Green Chemistry Letters and Reviews, 12(2), 117-126. [Link]

-

Palesch, E. A., & Wissinger, J. E. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. ResearchGate. [Link]

-

Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. (2019). Taylor & Francis Online. [Link]

-

Iodination and Hydroxylation of Aromatic Compounds. (n.d.). Erowid. Retrieved from [Link]

-

Iodovanillin. (n.d.). PubChem. Retrieved from [Link]

-

The Chemical Properties and Synthesis Applications of 2-Iodoaniline. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

-

Iodination and Hydroxylation of Vanillin. (n.d.). Rhodium.ws. Retrieved from [Link]

-

Last fall I synthesized iodovanillin for undergrad, and my TA insisted on taking several pictures of the iodine crystals that formed in the reflux apparatus. Thought it might belong here. (2018). Reddit. [Link]

-

5-Iodovanillin - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

2-Iodoaniline. (n.d.). PubChem. Retrieved from [Link]

-

Vanillin. (n.d.). NIST WebBook. Retrieved from [Link]

-

IR of Vanillin: A classic study with a twist. (n.d.). ChemRxiv. Retrieved from [Link]

-

MS/MS spectrum (a) and fragmentation pathway (b) of vanillin. (n.d.). Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]

-

Vanillin and isovanillin: Comparative vibrational spectroscopic studies, conformational stability and NLO properties by density functional theory calculations. (n.d.). ResearchGate. Retrieved from [Link]

-

5-Iodovanillin student product and ¹H NMR spectrum with inset of expanded aromatic region. (n.d.). ResearchGate. Retrieved from [Link]

-

5-Iodovanillin. (n.d.). SpectraBase. Retrieved from [Link]

-

o-Vanillin, TMS derivative. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. gctlc.org [gctlc.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Iodination and Hydroxylation of Aromatic Compounds [erowid.org]

- 7. Iodination and Hydroxylation of Vanillin - [www.rhodium.ws] [chemistry.mdma.ch]

- 8. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Iodovanillin(5438-36-8) 1H NMR spectrum [chemicalbook.com]

- 10. 5-Iodovanillin(5438-36-8) IR Spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. spectrabase.com [spectrabase.com]

A Technical Guide to the Spectroscopic Characterization of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde

This guide provides an in-depth analysis of the spectroscopic data for 3-Hydroxy-2-iodo-4-methoxybenzaldehyde, a substituted aromatic aldehyde of interest to researchers in drug discovery and organic synthesis. Due to the limited availability of a complete set of publicly accessible experimental spectra for this specific molecule, this document integrates predicted data with established spectroscopic principles and data from closely related compounds to offer a comprehensive characterization. This approach ensures scientific integrity while providing a valuable resource for researchers in the field.

Introduction to this compound

This compound, also known as 2-iodoisovanillin, is an aromatic organic compound with the chemical formula C₈H₇IO₃.[1] Its structure features a benzene ring substituted with a formyl (-CHO), a hydroxyl (-OH), an iodo (-I), and a methoxy (-OCH₃) group. The precise arrangement of these functional groups dictates its chemical reactivity and biological activity, making unambiguous spectroscopic identification crucial.

Key Molecular Properties: [1]

| Property | Value |

| Molecular Formula | C₈H₇IO₃ |

| Molecular Weight | 278.04 g/mol |

| CAS Number | 138490-94-5 |

The following sections detail the expected spectroscopic data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, along with protocols for data acquisition and in-depth interpretation.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aldehyde-H | 9.8 - 10.0 | Singlet | 1H |

| Aromatic-H (H-5) | 7.5 - 7.7 | Doublet | 1H |

| Aromatic-H (H-6) | 6.9 - 7.1 | Doublet | 1H |

| Hydroxyl-H | 5.5 - 6.5 | Singlet (broad) | 1H |

| Methoxy-H | 3.9 - 4.1 | Singlet | 3H |

Experimental Protocol for ¹H NMR Analysis

A standardized protocol is crucial for obtaining high-quality NMR data.

-

Sample Preparation:

-

Weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters, including pulse angle, acquisition time, and relaxation delay.

-

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum reveals several key features:

-

Aldehyde Proton: The proton of the aldehyde group is expected to be the most downfield signal, appearing as a sharp singlet in the range of 9.8-10.0 ppm. This significant downfield shift is due to the strong deshielding effect of the carbonyl group.

-

Aromatic Protons: The two aromatic protons are in different chemical environments and are expected to appear as doublets due to coupling with each other. The proton at the 5-position (H-5), being ortho to the electron-withdrawing aldehyde group, is expected to be more deshielded and appear further downfield (7.5 - 7.7 ppm) compared to the proton at the 6-position (H-6) (6.9 - 7.1 ppm).

-

Hydroxyl Proton: The hydroxyl proton signal is typically a broad singlet and its chemical shift is highly dependent on concentration and temperature. It is expected to appear in the range of 5.5 - 6.5 ppm.

-

Methoxy Protons: The three protons of the methoxy group are equivalent and will appear as a sharp singlet at approximately 3.9 - 4.1 ppm.

¹H NMR Correlation Diagram

Caption: Predicted ¹H NMR chemical shift correlations.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data

A predicted ¹³C NMR spectrum in CDCl₃ is presented below, with chemical shifts estimated based on substituent effects.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Aldehyde) | 190 - 195 |

| C-OH | 150 - 155 |

| C-OCH₃ | 155 - 160 |

| C-I | 90 - 95 |

| C-H (Aromatic) | 110 - 130 |

| C-C (Aromatic) | 120 - 140 |

| -OCH₃ | 55 - 60 |

Experimental Protocol for ¹³C NMR Analysis

The protocol for ¹³C NMR is similar to that of ¹H NMR, with adjustments to the acquisition parameters to account for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon: The carbon of the aldehyde group is the most downfield signal, expected in the 190-195 ppm region.

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbons directly attached to electronegative atoms (O, I) will be significantly shifted. The carbon bearing the iodine (C-I) is expected to be shifted upfield to around 90-95 ppm due to the "heavy atom effect". The carbons attached to oxygen (C-OH and C-OCH₃) will be deshielded and appear downfield (150-160 ppm). The remaining aromatic carbons will resonate in the 110-140 ppm range.

-

Methoxy Carbon: The carbon of the methoxy group will appear as a sharp signal in the upfield region of the spectrum, around 55-60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200 - 3600 | Broad, Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aldehyde) | 2700 - 2850, 2800 - 2900 | Medium, two bands |

| C=O stretch (aldehyde) | 1680 - 1710 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-O stretch (aryl ether) | 1200 - 1275 | Strong |

| C-I stretch | 500 - 600 | Medium |

Experimental Protocol for IR Analysis (ATR)

Attenuated Total Reflectance (ATR) is a common technique for solid samples.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded.

Interpretation of the IR Spectrum

The IR spectrum is expected to show a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the hydroxyl group. The presence of the aldehyde is confirmed by the strong C=O stretching absorption around 1680-1710 cm⁻¹ and the two characteristic C-H stretching bands between 2700 and 2900 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The strong band around 1200-1275 cm⁻¹ is indicative of the aryl C-O stretching of the methoxy group. The C-I stretch is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (278.04). Due to the presence of the stable isotope of iodine (¹²⁷I), a significant M+1 peak from the natural abundance of ¹³C will be observed.

-

Major Fragmentation Pathways:

-

Loss of a hydrogen atom from the aldehyde group to give a stable acylium ion at m/z 277.

-

Loss of the formyl group (-CHO) to give a fragment at m/z 249.

-

Loss of a methyl group (-CH₃) from the methoxy moiety, resulting in a fragment at m/z 263.

-

Loss of iodine to give a fragment at m/z 151.

-

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Mass Spectrometry Fragmentation Workflow

Caption: Expected fragmentation pathways in EI-MS.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining predicted data with established spectroscopic principles and experimental protocols, this document serves as a valuable resource for researchers working with this compound. The detailed interpretations of the ¹H NMR, ¹³C NMR, IR, and mass spectra will aid in the structural verification and characterization of this and related molecules in a research and development setting.

References

-

PubChem. This compound. [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing unparalleled insight into molecular structure. For researchers and professionals in drug discovery and development, the precise structural elucidation of novel or synthesized compounds is paramount. This guide offers a comprehensive analysis of the ¹H NMR spectrum of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde (C₈H₇IO₃), a polysubstituted aromatic aldehyde.[1][2] We will deconstruct the anticipated spectrum by examining the intricate interplay of substituent effects on proton chemical environments, predict the chemical shifts and coupling constants, and provide a robust experimental framework for data acquisition and interpretation. This document serves as a practical, in-depth resource grounded in the principles of spectroscopic analysis.

Introduction: The Molecule and the Method

This compound is a substituted benzaldehyde derivative featuring a rich array of functional groups: an aldehyde, a hydroxyl, an iodo, and a methoxy group. Each of these substituents imparts distinct electronic and steric influences on the molecule's protons, resulting in a unique and interpretable ¹H NMR fingerprint. Understanding this spectrum is not merely an academic exercise; it is a critical step in verifying the compound's identity and purity, essential for its application in synthetic chemistry and medicinal research.

¹H NMR spectroscopy remains an indispensable tool for organic chemists, allowing for the non-destructive analysis of molecular structures.[3] By probing the magnetic properties of hydrogen nuclei, we can map the connectivity and chemical environment of protons within a molecule, effectively building a structural picture from the ground up. This guide will navigate the theoretical predictions, practical acquisition, and detailed interpretation of the ¹H NMR spectrum for the title compound.

Structural Analysis and Predicted Proton Environments

To interpret the spectrum, we must first identify the distinct sets of non-equivalent protons in the molecule. Due to the lack of symmetry, this compound possesses five unique proton environments.

-

Aldehydic Proton (Ha): The single proton attached to the carbonyl carbon.

-

Aromatic Protons (Hb, Hc): Two protons on the benzene ring, positioned ortho to each other.

-

Hydroxyl Proton (Hd): The proton of the phenolic -OH group.

-

Methoxy Protons (He): The three equivalent protons of the -OCH₃ group.

Below is a diagram illustrating the molecular structure and the assignment of each proton.

Caption: Molecular structure of this compound with proton labels.

Deconstructing the Spectrum: Predicting Chemical Shifts and Splitting Patterns

The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-withdrawing groups (EWGs) "deshield" protons, shifting their signals downfield (higher ppm), while electron-donating groups (EDGs) "shield" them, causing an upfield shift (lower ppm).[3][4]

Aldehydic Proton (Ha)

The aldehydic proton is consistently found in the most downfield region of a ¹H NMR spectrum.[5][6][7] This is due to the strong deshielding effect from the electronegative oxygen atom and the magnetic anisotropy of the carbonyl (C=O) group.[8][9] With no adjacent protons to couple with, its signal will be a sharp singlet.

-

Predicted δ: 9.5 – 10.5 ppm

-

Predicted Multiplicity: Singlet (s)

Aromatic Protons (Hb and Hc)

The two aromatic protons reside in a complex electronic environment, influenced by four different substituents.

-

Hb (at C5): This proton is ortho to the powerfully electron-withdrawing aldehyde group and meta to the electron-donating hydroxyl group. The ortho EWG effect is dominant and will strongly deshield this proton.

-

Hc (at C6): This proton is meta to the aldehyde group and ortho to the strongly electron-donating methoxy group. The ortho EDG effect will shield this proton relative to an unsubstituted benzene ring (7.3 ppm).[4][10]

Therefore, we predict Hb will be significantly downfield of Hc. As they are adjacent (ortho), they will split each other's signals into doublets. The coupling constant for ortho protons (³J) is typically in the range of 7-10 Hz.[10][11]

-

Predicted δ (Hb): ~7.8 ppm

-

Predicted δ (Hc): ~7.1 ppm

-

Predicted Multiplicity: Doublet (d) for each

-

Predicted Coupling Constant (J): 8.0 – 9.0 Hz

Hydroxyl Proton (Hd)

The chemical shift of a hydroxyl proton is highly variable and depends on solvent, temperature, and concentration due to hydrogen bonding and chemical exchange.[12] In a non-protic solvent like CDCl₃, it may appear as a broad singlet. In DMSO-d₆, hydrogen bonding with the solvent slows exchange, often resulting in a sharper signal.

-

Predicted δ: 5.0 – 9.0 ppm (highly variable)

-

Predicted Multiplicity: Broad singlet (br s)

Methoxy Protons (He)

The three protons of the methoxy group are equivalent and are not coupled to any other protons. They will appear as a sharp singlet. Their position is characteristic of a methoxy group attached to an aromatic ring.[6][13]

-

Predicted δ: 3.8 – 4.1 ppm

-

Predicted Multiplicity: Singlet (s)

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| Ha (Aldehyde) | 9.5 – 10.5 | Singlet (s) | N/A | 1H |

| Hb (Aromatic) | ~7.8 | Doublet (d) | 8.0 – 9.0 | 1H |

| Hc (Aromatic) | ~7.1 | Doublet (d) | 8.0 – 9.0 | 1H |

| Hd (Hydroxyl) | 5.0 – 9.0 (variable) | Broad Singlet (br s) | N/A | 1H |

| He (Methoxy) | 3.8 – 4.1 | Singlet (s) | N/A | 3H |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum on a standard 400 MHz spectrometer. This procedure is designed to be a self-validating system, ensuring data integrity.

Step-by-Step Methodology

-

Sample Preparation: a. Accurately weigh 5-10 mg of this compound. b. Select an appropriate deuterated solvent. For general structure confirmation, Chloroform-d (CDCl₃) is suitable. To ensure clear observation of the hydroxyl proton, Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended as it minimizes rapid proton exchange.[12] c. Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial. d. The solvent should contain a reference standard, typically 0.03% Tetramethylsilane (TMS), which is defined as 0.0 ppm.[5][13] e. Filter the solution through a small cotton or glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.

-

Instrument Setup and Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity. Poor shimming can lead to broadened peaks and distorted splitting patterns.[14] c. Set standard acquisition parameters for a ¹H experiment:

- Pulse Angle: 30-45 degrees

- Acquisition Time: ~3-4 seconds

- Relaxation Delay: 2 seconds

- Number of Scans: 16 (increase for dilute samples)

- Spectral Width: 0-12 ppm

-

Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Perform phase correction manually to ensure all peaks are in the positive absorptive phase. c. Apply a baseline correction to ensure the baseline is flat. d. Calibrate the spectrum by setting the TMS peak to exactly 0.0 ppm. e. Integrate all signals. Set the integral of a well-resolved, non-exchangeable proton signal (e.g., the aldehyde singlet) to 1.0 to normalize the other integrals.

Experimental Workflow Diagram

Caption: Workflow for ¹H NMR sample preparation, data acquisition, and processing.

Interpreting the Experimental Data

A successful analysis hinges on the convergence of four key pieces of information: the number of signals, their chemical shifts, their integration values, and their splitting patterns.

-

Signal Count: The spectrum should display five distinct signals, confirming the five unique proton environments predicted from the structure.

-

Chemical Shift: The observed positions of the signals should align with the predicted regions. The downfield singlet above 9.5 ppm is a definitive marker for the aldehyde proton (Ha).[7] The two doublets in the 7-8 ppm region confirm the aromatic protons (Hb, Hc), while the sharp singlet around 4.0 ppm identifies the methoxy group (He).

-

Integration: The relative areas under each peak must correspond to the number of protons they represent. The integral ratio should be 1 (Ha) : 1 (Hb) : 1 (Hc) : 1 (Hd) : 3 (He). This quantitative data provides powerful validation of the assignments.

-

Splitting and Coupling Constants: The splitting of the aromatic signals into two distinct doublets is crucial. Measuring the distance between the peaks of each doublet will yield the coupling constant, J. Both doublets must exhibit the same J value (within experimental error), confirming they are coupling partners. This confirms the ortho relationship between Hb and Hc. Typical ortho coupling constants range from 6-10 Hz.[11]

By systematically verifying each of these four elements, the structure of this compound can be unambiguously confirmed.

Conclusion